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Compound of Interest

Compound Name: Arc 239 dihydrochloride

Cat. No.: B1663679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Arc 239 dihydrochloride is a potent and selective antagonist with a complex pharmacological

profile, exhibiting high affinity for several adrenergic and serotonergic receptor subtypes. This

technical guide provides an in-depth overview of the core pharmacology of Arc 239, focusing

on its mechanism of action and its multifaceted role in neurotransmission. This document

summarizes key quantitative data from in vitro binding and functional assays, details relevant

experimental protocols, and visualizes the associated signaling pathways to serve as a

comprehensive resource for researchers in pharmacology and drug development.

Introduction
Arc 239 is a pharmacological tool primarily characterized as a selective antagonist for α2B and

α2C-adrenergic receptor subtypes over the α2A subtype.[1] It also demonstrates significant

affinity for α1-adrenergic and 5-HT1A serotonin receptors.[2][3] This polypharmacological

profile makes Arc 239 a valuable compound for dissecting the physiological and pathological

roles of these receptor systems in the central nervous system. Understanding its interactions

with these key receptors is crucial for elucidating its effects on neurotransmitter release and its

potential therapeutic applications.
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Arc 239 dihydrochloride is the dihydrochloride salt of the parent compound, presenting as a

white to off-white powder.[4][5]

Property Value Source

Chemical Name

2-[2-(4-(2-

Methoxyphenyl)piperazin-1-

yl)ethyl]-4,4-dimethyl-1,3-

(2H,4H)-isoquinolindione

dihydrochloride

[1]

Molecular Formula C₂₄H₃₁Cl₂N₃O₃ [6]

Molecular Weight
480.43 g/mol (anhydrous

basis)
[1][6]

CAS Number 55974-42-0 [6]

Solubility >5 mg/mL in H₂O [4][5]

Purity ≥98% (HPLC) [1]

In Vitro Pharmacology: Receptor Binding and
Functional Data
The affinity of Arc 239 for various neurotransmitter receptors has been determined through

radioligand binding assays. These studies reveal a high affinity for α1 and α2-adrenergic

receptor subtypes, as well as the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity
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Receptor
Subtype

Kᵢ (nM) pKᵢ/pKd Species
Tissue/Cell
Line

Reference

α1A-

Adrenergic
0.45 (Kd) 9.35 (pKd) Human - [2]

α1B-

Adrenergic
7.08 (Kd) 8.15 (pKd) Human - [2]

α1D-

Adrenergic
1.82 (Kd) 8.74 (pKd) Human - [2]

α2A-

Adrenergic
- 6.7 (pKd) - - [1]

α2B-

Adrenergic
- 8.8 (pKd) - - [1]

α2B-

Adrenergic
- 7.06 Rat Kidney [7][8]

α2C-

Adrenergic
- 6.95 Human - [7][8]

α2D-

Adrenergic
- 6.4 (pKd) - - [1]

Serotonin Receptor Binding Affinity
Receptor
Subtype

Kᵢ (nM) pKᵢ Species
Tissue/Cell
Line

Reference

5-HT1A 63.1 - Rat Brain [7][8][9]

Mechanism of Action and Signaling Pathways
Arc 239 functions as an antagonist at α1-adrenergic, α2-adrenergic, and 5-HT1A receptors,

thereby blocking the downstream signaling cascades initiated by the binding of endogenous

agonists like norepinephrine and serotonin.[2][10]
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Antagonism of α2-Adrenergic Receptors
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-

proteins (Gi/o).[10] Agonist binding to these receptors inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[10] By blocking these receptors, Arc 239

prevents this inhibitory signaling cascade.[10] Presynaptic α2-autoreceptors play a crucial role

in a negative feedback loop that inhibits further neurotransmitter release.[3] Antagonism of

these autoreceptors by Arc 239 is expected to increase the synaptic concentrations of

catecholamines such as norepinephrine and dopamine.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12711354/
https://pubmed.ncbi.nlm.nih.gov/12711354/
https://www.researchwithrutgers.com/en/publications/characterization-of-hippocampal-norepinephrine-release-as-measure/
https://pubmed.ncbi.nlm.nih.gov/7189285/
https://pubmed.ncbi.nlm.nih.gov/7189285/
https://pubmed.ncbi.nlm.nih.gov/1638389/
https://pubmed.ncbi.nlm.nih.gov/1638389/
https://pubmed.ncbi.nlm.nih.gov/1638389/
https://pubmed.ncbi.nlm.nih.gov/569056/
https://pubmed.ncbi.nlm.nih.gov/569056/
https://www.researchgate.net/figure/nhibition-of-amphetamine-induced-locomotor-activity-in-rats-Bar-plots-are-calculated-as_fig2_5772596
https://pmc.ncbi.nlm.nih.gov/articles/PMC3083031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3083031/
https://pubmed.ncbi.nlm.nih.gov/6138043/
https://pubmed.ncbi.nlm.nih.gov/6138043/
https://pubmed.ncbi.nlm.nih.gov/6138043/
https://pubmed.ncbi.nlm.nih.gov/6171685/
https://pubmed.ncbi.nlm.nih.gov/6171685/
https://pubmed.ncbi.nlm.nih.gov/6171685/
https://pubmed.ncbi.nlm.nih.gov/3252176/
https://pubmed.ncbi.nlm.nih.gov/3252176/
https://www.benchchem.com/product/b1663679#arc-239-dihydrochloride-role-in-neurotransmission
https://www.benchchem.com/product/b1663679#arc-239-dihydrochloride-role-in-neurotransmission
https://www.benchchem.com/product/b1663679#arc-239-dihydrochloride-role-in-neurotransmission
https://www.benchchem.com/product/b1663679#arc-239-dihydrochloride-role-in-neurotransmission
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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